2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2089277-41-6
VCID: VC5033889
InChI: InChI=1S/C10H5ClF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2
SMILES: C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl
Molecular Formula: C10H5ClF6O2
Molecular Weight: 306.59

2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one

CAS No.: 2089277-41-6

Cat. No.: VC5033889

Molecular Formula: C10H5ClF6O2

Molecular Weight: 306.59

* For research use only. Not for human or veterinary use.

2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one - 2089277-41-6

Specification

CAS No. 2089277-41-6
Molecular Formula C10H5ClF6O2
Molecular Weight 306.59
IUPAC Name 2-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C10H5ClF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2
Standard InChI Key TXPBSTXMFPEUOE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one is C10H5ClF6O2, with a molecular weight of 306.59 g/mol. Its IUPAC name reflects the presence of a chloro group at the second position of the ethanone moiety and two trifluorinated substituents on the aromatic ring. The trifluoromethoxy group (-OCF3) at the para position and trifluoromethyl group (-CF3) at the ortho position create a highly electron-deficient aromatic system, which influences reactivity in electrophilic substitutions and metal-catalyzed couplings .

Stereoelectronic Features

  • The electron-withdrawing nature of -CF3 and -OCF3 groups significantly reduces electron density on the benzene ring, directing incoming electrophiles to specific positions.

  • The chloroacetyl group introduces a reactive α-carbonyl chloride moiety, enabling nucleophilic substitutions or condensations .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H5ClF6O2
Molecular Weight306.59 g/mol
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl
InChIKeyTXPBSTXMFPEUOE-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one typically involves multistep functionalization of a pre-substituted benzene ring. While detailed protocols remain proprietary, general strategies can be inferred from analogous compounds .

Key Synthetic Routes

  • Friedel-Crafts Acylation: A benzene derivative bearing trifluoromethoxy and trifluoromethyl groups undergoes acylation with chloroacetyl chloride in the presence of Lewis acids like AlCl3 .

  • Halogen Exchange: Substitution of bromine or iodine with chlorine on a pre-formed α-haloacetophenone derivative using CuCl or KCl .

Critical Reaction Parameters

  • Temperature: Reactions often proceed at 0–5°C to control exothermicity .

  • Solvent Systems: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain limited, but computational predictions provide insights:

Predicted Solubility and Lipophilicity

  • LogP (octanol-water): Estimated at 2.71, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) due to hydrophobic trifluorinated groups.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1,780 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (C-F stretch) confirm the ketone and fluorinated groups .

  • NMR Spectroscopy: ¹⁹F NMR signals expected at -58 ppm (CF3) and -70 ppm (OCF3) .

Applications in Pharmaceutical Research

While direct biological data are scarce, structural analogs suggest promising directions:

Kinase Inhibition

  • Trifluoromethylated acetophenones are known inhibitors of kinases like EGFR and VEGFR2. The electron-withdrawing groups may enhance binding affinity to ATP pockets .

Antibiotic Development

  • Chlorinated ketones exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis. The fluorinated groups could improve metabolic stability .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
1-(4-Chloro-2-(CF3)phenyl)ethanoneEGFR12.3
2-Chloro-2',4'-difluoroacetophenoneDNA gyrase45.8

Challenges and Future Directions

  • Synthetic Scalability: Current routes require optimization for gram-scale production, particularly in controlling regioselectivity during acylation.

  • Toxicological Profiling: No data exist on acute toxicity or environmental impact, necessitating OECD guideline studies.

  • Computational Modeling: DFT studies could predict reaction pathways and bioactive conformations, reducing experimental trial-and-error .

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